molecular formula C8H7BrClFO B13119234 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol

1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B13119234
M. Wt: 253.49 g/mol
InChI Key: XPYHPVDPCGFYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-4-chloro-6-fluoroacetophenone with a reducing agent to yield the desired ethan-1-ol derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the halogen atoms onto the phenyl ring .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the ethan-1-ol group to an alkane.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(2-Bromo-4-chloro-6-fluorophenyl)ethanone.

    Reduction: Formation of 1-(2-Bromo-4-chloro-6-fluorophenyl)ethane.

    Substitution: Formation of various substituted phenyl ethan-1-ol derivatives.

Scientific Research Applications

1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][3].

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The ethan-1-ol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-4-chloro-6-fluorophenyl)ethan-1-ol is unique due to the combination of bromine, chlorine, and fluorine atoms on the phenyl ring, along with the presence of an ethan-1-ol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

1-(2-bromo-4-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H7BrClFO/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3

InChI Key

XPYHPVDPCGFYQN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Br)Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.